N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16333840
Molecular Formula: C17H22N2O2
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O2 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | N-(2,2-dimethyloxan-4-yl)-1-methylindole-4-carboxamide |
| Standard InChI | InChI=1S/C17H22N2O2/c1-17(2)11-12(8-10-21-17)18-16(20)14-5-4-6-15-13(14)7-9-19(15)3/h4-7,9,12H,8,10-11H2,1-3H3,(H,18,20) |
| Standard InChI Key | CQFLOBSARGODTE-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(CCO1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C |
Introduction
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide is a complex organic compound that combines a tetrahydropyran ring with an indole moiety. This unique structural combination imparts significant potential applications in medicinal chemistry and organic synthesis due to the biological significance and chemical reactivity of both components.
Synthesis
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide typically involves multi-step organic reactions. These processes require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound is primarily attributed to its indole structure, which is known to interact with various receptors and enzymes in biological systems. This interaction suggests potential neuroprotective properties, making it a candidate for treating neurological disorders. Further studies are necessary to elucidate its specific mechanisms of action and therapeutic potential.
Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-methyl-1H-indole-4-carboxamide has several notable applications:
-
Medicinal Chemistry: Its unique structure makes it a promising candidate for drug design, particularly in the context of neurological disorders.
-
Organic Synthesis: The compound's reactivity patterns are influenced by the electronic nature of substituents on the indole ring and steric hindrance introduced by the tetrahydropyran moiety.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2,2-Dimethyl-2H-pyran | Contains a tetrahydropyran ring but lacks an indole moiety | Simpler structure without biological activity associated with indoles |
| 1-Methyl-1H-indole | Contains the indole moiety but lacks the tetrahydropyran ring | Focused on aromatic properties without additional cyclic structure |
| 1-(2,2-Dimethyltetrahydro-2H-pyran)carboxamide | Similar amide structure but different substituents | Lacks the methylated indole component |
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume